2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-13-18-20-15-8-2-4-10-17(15)22(18)12-19(24)21-11-5-7-14-6-1-3-9-16(14)21/h1-4,6,8-10,23H,5,7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMRUMJBBLVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety linked to a tetrahydroquinoline unit, which is significant for its biological interactions.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
- Anticancer Activity : Initial in vitro studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways .
- Antimicrobial Properties : The compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
- Antioxidant Activity : The antioxidant properties of the compound have been evaluated using DPPH and ABTS assays. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, including topoisomerases and cyclin-dependent kinases (CDKs) .
- Modulation of Signaling Pathways : It appears to modulate critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell growth and survival. This modulation can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity. Further testing in animal models is needed to evaluate its therapeutic efficacy in vivo .
Data Tables
| Biological Activity | Assay Method | Result |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 = 15 µM (MCF-7 cells) |
| Antimicrobial | MIC Test | MIC = 32 µg/mL (S. aureus) |
| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one have been synthesized and tested against various bacterial strains. For instance, studies show that certain benzimidazole derivatives possess potent antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .
Anticancer Properties:
Benzimidazole derivatives are also being investigated for their anticancer potential. Some studies have reported that modifications in the benzimidazole structure can enhance cytotoxic effects against cancer cell lines. For example, structural modifications have been linked to increased activity against chronic myelogenous leukemia (K562) and prostate cancer cells . The compound's ability to inhibit specific cellular pathways involved in cancer proliferation is an area of ongoing research.
Enzyme Inhibition:
Benzimidazole compounds are known to act as inhibitors for certain enzymes. For instance, they have been identified as effective inhibitors of human glutaminyl cyclase, which plays a role in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzimidazole derivatives is crucial for optimizing their biological activity. Research has indicated that the introduction of various substituents on the benzimidazole ring can significantly alter its pharmacological profile. For example, electron-withdrawing groups tend to enhance antibacterial activity compared to electron-donating groups .
Material Sciences
Polymer Chemistry:
Benzimidazole derivatives are being explored for their potential use in polymer science. Their unique chemical properties allow them to be incorporated into polymer matrices, enhancing material strength and thermal stability. This application is particularly relevant in developing advanced materials for electronic and aerospace industries .
Case Study 1: Antimicrobial Activity Evaluation
A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial efficacy against various pathogens using the agar streak dilution method. The results indicated that specific derivatives showed higher inhibition zones compared to standard antibiotics like Ciprofloxacin and Ketoconazole, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In a study investigating the cytotoxic effects of benzimidazole derivatives on cancer cell lines, several compounds were found to induce apoptosis in K562 cells at low micromolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity and reducing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and synthetic methodologies. Below is a comparative analysis with key examples from recent studies:
Structural Analogues with Benzimidazole Derivatives
- 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): Structural Differences: Replaces the tetrahydroquinoline ring with a triazole-fused benzimidazole and introduces bromophenyl and thiophene substituents. Functional Implications: The bromophenyl group enhances lipophilicity, while the thiophene may improve π-π stacking interactions. The triazole ring increases metabolic stability compared to the tetrahydroquinoline system . Synthesis: Prepared via General Procedure C at 40°C, contrasting with the unspecified route for the target compound .
Tetrahydroquinoline-Based Derivatives
- (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (): Core Differences: Replaces benzimidazole with an indole ring and introduces an imino group.
Sulfur-Containing Analogues
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Research Findings and Gaps
- Synthetic Challenges : The target compound’s synthesis route remains undocumented, whereas analogs in –3 employ well-defined protocols (e.g., Ru-catalyzed reactions, one-pot multicomponent syntheses) .
- Pharmacological Potential: Benzimidazole-tetrahydroquinoline hybrids are understudied, but related compounds show activity against kinases and GPCRs. The hydroxymethyl group may improve solubility over brominated analogs .
- Thermodynamic Data : Melting points, solubility, and stability data for the target compound are absent, unlike sulfoximidoyl derivatives (e.g., 137.3–138.5°C for 1f) .
Q & A
Q. What experimental strategies are recommended for synthesizing 2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one with high purity?
Methodology: Begin with a multi-step synthesis approach. For the benzimidazole moiety, use 1-(1H-benzimidazol-2-yl)ethanone as a precursor, synthesized via refluxing 1H-benzimidazole with acetyl chloride followed by recrystallization in methanol . For the tetrahydroquinoline segment, employ catalytic hydrogenation of quinoline derivatives under controlled pressure. Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity using HPLC (>95%) .
Q. How can elemental analysis and spectroscopic techniques validate the structural integrity of this compound?
Methodology: Perform CHNS elemental analysis (e.g., Vario MICRO CHNS analyzer) to confirm stoichiometry. Use ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm; carbonyl carbon at ~200 ppm). Supplement with FT-IR (C=O stretch ~1700 cm⁻¹) and HRMS (exact mass within 3 ppm error) .
Q. What are the critical parameters for optimizing reaction yields in benzimidazole-tetrahydroquinoline hybrid synthesis?
Methodology: Screen solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and reaction temperatures. For example, higher yields (>70%) are achieved in DMF at 80°C with 5% Pd/C. Monitor side reactions (e.g., over-oxidation) via TLC and adjust reaction time accordingly .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
Methodology: Use AutoDock Vina or Schrödinger Suite for docking studies. Parameterize the compound’s force field (e.g., OPLS-AA) and simulate interactions over 100 ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ measurements against purified enzymes) .
Q. What environmental fate studies are applicable to assess this compound’s persistence and ecotoxicity?
Methodology: Conduct OECD 301/303 biodegradation tests under aerobic/anaerobic conditions. Quantify degradation products via HPLC-MS/MS and assess toxicity using Daphnia magna or Vibrio fischeri bioassays. Model partitioning coefficients (log Kow, Koc) using EPI Suite software .
Q. How can contradictory results in antioxidant activity assays (e.g., DPPH vs. ABTS) be resolved for this compound?
Methodology: Standardize assay conditions (pH, solvent, incubation time). For DPPH, use ethanol as a solvent with 30-min incubation; for ABTS, employ phosphate buffer (pH 7.4) and 10-min incubation. Compare results with positive controls (e.g., ascorbic acid) and apply statistical validation (ANOVA, p < 0.05) .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in anti-inflammatory or antimicrobial contexts?
Methodology: Synthesize analogs with modified substituents (e.g., replacing hydroxymethyl with halides). Test in vitro for COX-2 inhibition (ELISA) or bacterial growth (MIC assays). Correlate activity trends with computational descriptors (e.g., Hammett σ values, log P) .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Methodology: Grow single crystals via slow evaporation (e.g., methanol/water mixture). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELX-97 . Analyze torsional angles to confirm benzimidazole-tetrahydroquinoline dihedral angles (~30–45°) .
Methodological Notes
- Synthetic Challenges : Steric hindrance between the benzimidazole and tetrahydroquinoline moieties may require bulky base additives (e.g., DBU) to prevent aggregation .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical Compliance : Adopt OECD guidelines for ecotoxicity testing to ensure regulatory alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
